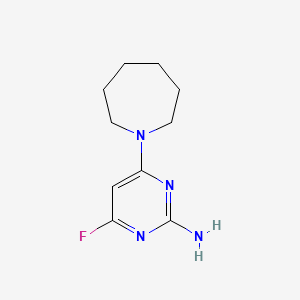
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Mécanisme D'action
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide increases the levels of GABA, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been shown to increase the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks. This can lead to a range of effects, including anti-convulsant, anxiolytic, and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the biochemical and physiological effects of increasing GABA levels in the brain. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has limitations in terms of its selectivity and specificity. It may also have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide. One direction is to investigate its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Another direction is to explore its effects on neural networks and brain function. Additionally, further research is needed to understand the mechanisms underlying its effects and to improve its selectivity and specificity.
Méthodes De Synthèse
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be produced in sufficient quantities for research purposes.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can reduce the activity of neurons and modulate the excitability of neural networks. This makes N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide a promising candidate for the treatment of disorders characterized by excessive neuronal activity.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTKBKMFDUHWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

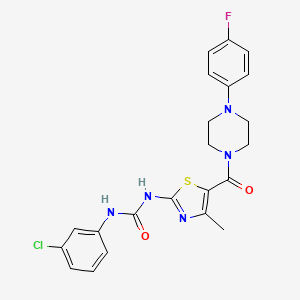
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
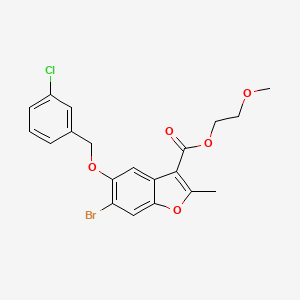
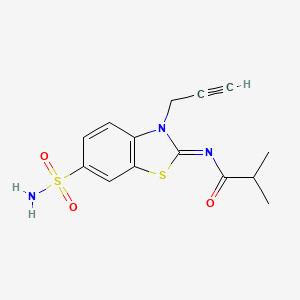
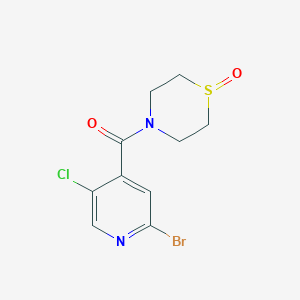


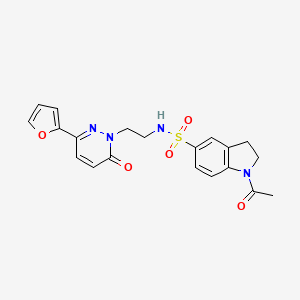
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)
